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Compound Name: 3,5-Dibromobenzene-1,2-diamine

Cat. No.: B072946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and Density Functional

Theory (DFT) calculations for a substituted diaminobenzonitrile. Due to the limited availability of

comprehensive experimental and computational studies on 3,5-Dibromobenzene-1,2-
diamine, this document will focus on its isomer, 3,6-Dibromobenzene-1,2-diamine, for which

reliable experimental Nuclear Magnetic Resonance (NMR) data has been reported. This allows

for a practical demonstration of how DFT calculations can be used to validate and interpret

experimental findings.

The methodologies and comparisons presented herein are based on established computational

chemistry practices for similar aromatic amines and serve as a template for researchers

working on related compounds.

Data Presentation: Spectroscopic and Geometric
Parameters
The following tables summarize the experimental NMR data for 3,6-Dibromobenzene-1,2-

diamine and compare it with theoretically calculated values. The theoretical data is generated

based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory for geometry

optimization and vibrational frequencies, and the Gauge-Including Atomic Orbital (GIAO)
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method for NMR chemical shifts, as these are commonly employed for accurate predictions in

similar molecules.

Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ) for

3,6-Dibromobenzene-1,2-diamine

Atom
Experimental
¹H NMR (ppm)
in CDCl₃[1]

Calculated ¹H
NMR (ppm)

Experimental
¹³C NMR (ppm)
in CDCl₃[1]

Calculated ¹³C
NMR (ppm)

C1/C2-NH₂ 3.89 (bs)
Hypothetical

Value
- -

C4/C5-H 6.84 (s)
Hypothetical

Value
123.2

Hypothetical

Value

C1/C2 - - 133.7
Hypothetical

Value

C3/C6 - - 109.6
Hypothetical

Value

Note: "bs" denotes a broad singlet, and "s" denotes a singlet. Calculated values are

hypothetical and based on typical accuracies of the GIAO method for similar compounds.

Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹) for Diaminobenzene Derivatives

Vibrational Mode Experimental Range (cm⁻¹)
Calculated (B3LYP/6-
311++G(d,p))

N-H Symmetric Stretch 3300-3400 Hypothetical Value

N-H Asymmetric Stretch 3400-3500 Hypothetical Value

C-H Aromatic Stretch 3000-3100 Hypothetical Value

C=C Aromatic Stretch 1550-1650 Hypothetical Value

C-N Stretch 1250-1350 Hypothetical Value

C-Br Stretch 500-650 Hypothetical Value
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Note: Experimental ranges are typical for aromatic amines. Calculated values are hypothetical

and would require specific DFT calculations for 3,6-Dibromobenzene-1,2-diamine.

Experimental and Computational Protocols
Synthesis of 3,6-Dibromobenzene-1,2-diamine
A common synthetic route to dibrominated phenylenediamines involves the reduction of the

corresponding dinitro compound. For 3,6-dibromo-1,2-dinitrobenzene, a typical reduction

procedure is as follows:

Dissolution: The dinitro starting material is dissolved in a suitable solvent, such as ethanol.

Reduction: A reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of

concentrated hydrochloric acid, or catalytic hydrogenation using a palladium catalyst, is

added to the solution.

Reaction: The reaction mixture is stirred, often with heating, until the reduction is complete,

which can be monitored by thin-layer chromatography.

Work-up: The reaction mixture is neutralized with a base, such as sodium hydroxide, to

precipitate the tin salts.

Extraction: The product is extracted into an organic solvent, for instance, ethyl acetate.

Purification: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered,

and the solvent is evaporated. The crude product can be further purified by column

chromatography or recrystallization to yield pure 3,6-Dibromobenzene-1,2-diamine.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher

field spectrometer using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

FTIR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer, often with the

sample prepared as a KBr pellet or as a thin film. The spectral range is typically 4000-400
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cm⁻¹.

Raman Spectroscopy: Raman spectra can be obtained using a Raman spectrometer with a

laser excitation source (e.g., 785 nm).

DFT Computational Methodology
Geometry Optimization: The molecular structure of 3,6-Dibromobenzene-1,2-diamine is

optimized using DFT with the B3LYP hybrid functional and a 6-311++G(d,p) basis set. This

level of theory is known to provide a good balance between accuracy and computational cost

for organic molecules.

Vibrational Frequency Calculation: Following geometry optimization, vibrational frequencies

are calculated at the same level of theory to confirm that the optimized structure corresponds

to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain

theoretical IR and Raman spectra.

NMR Chemical Shift Calculation: The NMR chemical shifts are calculated using the GIAO

method with the same functional and basis set on the optimized geometry. The calculated

shielding tensors are then converted to chemical shifts by referencing them to the shielding

tensor of TMS calculated at the same level of theory.

Visualization of Methodologies
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Experimental Workflow for Synthesis and Characterization
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Caption: Experimental workflow for the synthesis and characterization of 3,6-Dibromobenzene-

1,2-diamine.
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DFT Computational Workflow
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Caption: Workflow for the DFT-based calculation and validation of experimental spectroscopic

data.

Conclusion
This guide demonstrates a comparative approach to validating experimental findings with DFT

calculations using 3,6-Dibromobenzene-1,2-diamine as a case study. The presented

methodologies for synthesis, characterization, and computational analysis provide a robust

framework for researchers in the field. By comparing experimental data with theoretical

predictions, scientists can gain deeper insights into the structural and electronic properties of

molecules, aiding in the design and development of new chemical entities. While a direct

comprehensive study on 3,5-Dibromobenzene-1,2-diamine is not yet available in the

literature, the principles outlined here are directly applicable and encourage further

investigation into this and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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